molecular formula C10H10FN3 B1389784 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile CAS No. 1228665-87-9

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

Cat. No. B1389784
CAS RN: 1228665-87-9
M. Wt: 191.2 g/mol
InChI Key: JBPGNRHVOLTXAJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile, or 2F6PN, is a compound with a wide range of applications in scientific research. It is a fluorinated derivative of nicotinonitrile, a naturally occurring organic compound found in tobacco and other plants. 2F6PN has been used in numerous scientific studies, including those related to drug development, biochemistry, and physiology.

Scientific Research Applications

1. Photophysical Property-Based Applications

A study by Hussein et al. (2019) describes the synthesis of innovative nicotinonitrile derivatives, highlighting their strong blue-green fluorescence emission. These emissions are significant for applications in materials science, potentially offering utility in the development of environmentally sensitive fluorophores.

2. Nonlinear Optical Material Applications

Research by Raghukumar et al. (2003) on nicotinonitrile derivatives, including 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile, highlights their potential as new classes of nonlinear optical (NLO) materials. Such materials have critical applications in photonics and telecommunication.

3. Applications in Antimicrobial Activities

The synthesis of nicotinonitrile derivatives and their antimicrobial activities are detailed by Behalo (2008). These compounds demonstrate potential as antimicrobial agents, which can be significant in medical and pharmaceutical research.

4. Pharmaceutical Intermediate Synthesis

Wang et al. (2006) describe the synthesis of a pharmaceutical intermediate involving a derivative of nicotinonitrile. This showcases the chemical’s role in the development of new pharmaceutical compounds.

5. Supramolecular Chemistry and Crystallography

Studies by Chantrapromma et al. (2009) on nicotinonitrile derivatives, including 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile, delve into their crystal structures and the potential applications in supramolecular chemistry.

6. Applications in Coordination Chemistry and Electrical Materials

Research by Rekunge et al. (2021) highlights the importance of pyridine-containing molecules, like 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile, in various fields including coordination chemistry, materials science, and electrical material development.

7. PET Imaging of Neurofibrillary Tangles

Collier et al. (2017) discuss the synthesis of a radiopharmaceutical using a derivative of nicotinonitrile for PET imaging of neurofibrillary tangles, which is crucial in neurological research, particularly in studying diseases like Alzheimer’s.

properties

IUPAC Name

2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-10-8(7-12)3-4-9(13-10)14-5-1-2-6-14/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPGNRHVOLTXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220753
Record name 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

CAS RN

1228665-87-9
Record name 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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